molecular formula C21H22N2O4 B7710459 N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

カタログ番号: B7710459
分子量: 366.4 g/mol
InChIキー: BIUHZYJGQKMOKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It belongs to the class of drugs known as angiotensin II type 2 receptor antagonists. EMA401 has been shown to be effective in preclinical models of neuropathic pain, and it is currently undergoing clinical trials for the treatment of chronic pain in humans.

作用機序

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide works by blocking the angiotensin II type 2 receptor, which is involved in the regulation of pain sensation. By blocking this receptor, this compound reduces the transmission of pain signals in the nervous system, leading to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of pain-sensing neurons in the spinal cord, and to reduce the release of pro-inflammatory cytokines that are involved in the development of chronic pain. This compound has also been shown to increase the production of endogenous opioids, which are natural painkillers produced by the body.

実験室実験の利点と制限

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a small molecule drug that can easily penetrate cell membranes, making it suitable for use in in vitro studies. It has also been shown to be effective in a variety of preclinical models of chronic pain, making it a useful tool for studying the mechanisms of chronic pain. However, this compound has some limitations for use in laboratory experiments. It is a relatively new drug, and its long-term effects are not yet fully understood. In addition, its mechanism of action is not yet fully elucidated, which can make it difficult to interpret experimental results.

将来の方向性

There are several potential future directions for research on N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is in the development of new formulations of the drug that can be administered more easily and effectively. Another area of interest is in the identification of biomarkers that can be used to predict patient response to the drug. Additionally, further research is needed to fully understand the mechanisms of action of this compound, and to identify potential drug targets for the development of new pain treatments.

合成法

The synthesis of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethylamine to form the corresponding Schiff base. This is followed by the reaction of the Schiff base with 2-bromo-3,4-dimethoxybenzaldehyde to form the final product, this compound.

科学的研究の応用

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal cord injury. Clinical trials have also demonstrated its efficacy in reducing pain in patients with post-herpetic neuralgia.

特性

IUPAC Name

N-ethyl-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-23(21(25)15-9-10-18(26-2)19(12-15)27-3)13-16-11-14-7-5-6-8-17(14)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUHZYJGQKMOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。